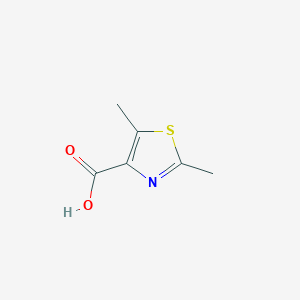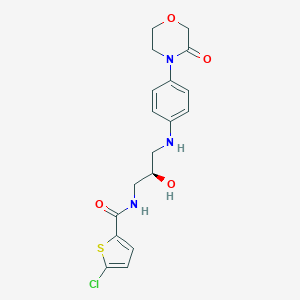
4'-羟基-2'-甲基苯乙酮
描述
4-Hydroxy-2-methylacetophenone is an organic compound with the molecular formula C₉H₁₀O₂. It is a member of the class of acetophenones, characterized by a hydroxy group at position 4 and a methyl group at position 2 on the benzene ring. This compound is also known by other names such as 2-Methyl-4-hydroxyacetophenone and 1-(4-hydroxy-2-methylphenyl)ethanone .
科学研究应用
4-Hydroxy-2-methylacetophenone has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 4’-Hydroxy-2’-methylacetophenone is ciliates , specifically Tetrahymena pyriformis . Ciliates are a type of protozoa, and T. pyriformis is often used in toxicity testing due to its sensitivity to various substances .
Mode of Action
4’-Hydroxy-2’-methylacetophenone exhibits ciliate toxicity , meaning it is harmful to ciliates . It inhibits the growth of T. pyriformis, with an IC50 value of 0.65 mM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This means that 4’-Hydroxy-2’-methylacetophenone is effective at relatively low concentrations.
Biochemical Pathways
pyriformis, it can be inferred that it likely interferes with the cellular processes necessary for the growth and reproduction of these organisms .
Pharmacokinetics
Its solubility in dmso at 5 mg/ml suggests that it may be well-absorbed and distributed in organisms, given the right conditions .
Result of Action
The primary observed effect of 4’-Hydroxy-2’-methylacetophenone is the inhibition of growth in T. pyriformis
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylacetophenone can be synthesized through various methods. One common method involves the Fries rearrangement of m-tolyl acetate in the presence of zirconium tetrachloride . Another method includes the reaction of aryl triflates with a mixture of tin tetramethyl, palladium (0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods
Industrial production of 4-Hydroxy-2-methylacetophenone typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield, but they generally follow the principles of the synthetic routes mentioned above.
化学反应分析
Types of Reactions
4-Hydroxy-2-methylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxy and methyl groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methylacetophenone: This compound has a similar structure but with the hydroxy and methyl groups at different positions.
4-Hydroxy-3-methylacetophenone: Another similar compound with the hydroxy and methyl groups at positions 4 and 3, respectively.
Uniqueness
4-Hydroxy-2-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows it to participate in unique chemical reactions and exhibit particular biological activities that differentiate it from other similar compounds .
属性
IUPAC Name |
1-(4-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMNVCJECQWBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236363 | |
| Record name | 4-Hydroxy-2-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-59-2 | |
| Record name | 4′-Hydroxy-2′-methylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-2-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-2-METHYLACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K85H86ZED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some natural sources of 4-Hydroxy-2-methylacetophenone?
A1: 4-Hydroxy-2-methylacetophenone has been identified in a variety of natural sources, including:
- Moso bamboo root: Acetone/ethanol extractives of Moso bamboo root yielded 4-Hydroxy-2-methylacetophenone as a significant component in pyrolysis-GC/MS analysis. [, ]
- Areca catechu nut: The nut extract of Areca catechu contains 4-Hydroxy-2-methylacetophenone as one of its constituents. []
- Plectranthus amboinicus leaves: Essential oil from these leaves contains a significant amount of 4-Hydroxy-2-methylacetophenone. []
- Bupleurum longiradiatum roots: The essential oil of these roots contains 4-Hydroxy-2-methylacetophenone as one of its major constituents. []
- Angelica pubescens oil: This oil also contains 4-Hydroxy-2-methylacetophenone as one of its components. []
- Cactus pear seeds: This natural source yields 4-Hydroxy-2-methylacetophenone, with the amount varying depending on the extraction solvent used. []
Q2: Are there any studies on the potential applications of 4-Hydroxy-2-methylacetophenone in food science?
A3: Research indicates that 4-Hydroxy-2-methylacetophenone, identified in yeast treatments during coffee bean fermentation, is a potential precursor for flavor markers in coffee. [] Additionally, the presence of 4-Hydroxy-2-methylacetophenone in Moso bamboo root extracts suggests potential applications in the food industry as a flavoring agent. []
Q3: How has 4-Hydroxy-2-methylacetophenone been utilized in the development of fluorescent sensors?
A5: Researchers have developed a smart fluorescent tongue (F-tongue) utilizing a lanthanide ion-induced MOF/HOF composite. This sensor can detect 4-Hydroxy-2-methylacetophenone among other flavor compounds in wine, demonstrating its potential in food analysis and quality control. []
Q4: What is the structural characterization of 4-Hydroxy-2-methylacetophenone?
A4: While the provided research papers don't delve into the detailed spectroscopic data of 4-Hydroxy-2-methylacetophenone, its molecular formula is C9H10O2, and its molecular weight is 150.17 g/mol.
Q5: Are there any known thiosemicarbazone derivatives of 4-Hydroxy-2-methylacetophenone, and have their conformational dynamics been studied?
A7: Yes, research has investigated the conformational dynamics of (E)-4-hydroxy-2-methylacetophenone thiosemicarbazone in solution using NMR techniques. The study revealed conformational transitions in the molecule and calculated the rotational barrier energy for these transitions. []
Q6: Has 4-Hydroxy-2-methylacetophenone been found in Senna siamea, and if so, what are its potential applications?
A8: 4-Hydroxy-2-methylacetophenone is one of the identified constituents in the aqueous extract of Senna siamea pods. This finding suggests potential applications of the extract in various fields like textiles, food, pharmaceuticals, and cosmetics due to the presence of such bioactive compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)

